Glyoxylic Acid-13C2 Monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

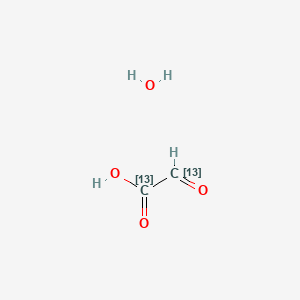

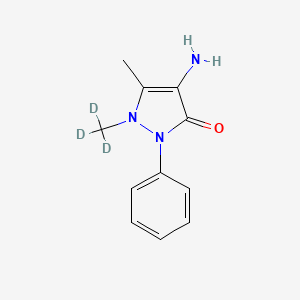

Glyoxylic Acid-13C2 Monohydrate, also known as 2-Oxoacetic Acid-13C2 Monohydrate or Glyoxalic Acid-13C2 Monohydrate, is a stable isotope labelled compound . It has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . It is an important component in fine organic synthesis and is widely used in the pharmaceutical, food, and perfume industry .

Synthesis Analysis

Glyoxylic acid can be synthesized from aqueous solutions of glyoxal by catalytic, electrochemical, and enzymatic methods, and by ozonolysis of maleic acid in solution . Alternative methods for its synthesis are considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .Chemical Reactions Analysis

Glyoxylic acid is a reagent for sulfinylmaleate synthesis . It is one of the chemicals used in the Hopkins Cole reaction . It is involved in checking the presence of tryptophan in proteins . It is condensed with urea and 1,2-diaminobenzene to form heterocycles .Physical And Chemical Properties Analysis

Glyoxylic Acid-13C2 Monohydrate has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . The chemical formula of glyoxylic acid monohydrate is C2H2O3·H2O .Safety And Hazards

Future Directions

Glyoxylic acid is widely used as a reagent in fine organic synthesis . It is utilized in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) . An important product synthesized from glyoxylic acid is vanillin, which is used in perfume, food, and pharmaceutical industries . Also, glyoxylic acid finds use in agrochemistry (glyphosate production) . The global market of glyoxylic acid is expected to reach 849.1 million dollars by the end of 2023 .

properties

IUPAC Name |

2-oxoacetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-AWQJXPNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[13C](=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.036 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyoxylic Acid-13C2 Monohydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)